

A Comparative Analysis of HL403 (Eptinezumab) for Migraine Prevention

Author: BenchChem Technical Support Team. Date: December 2025



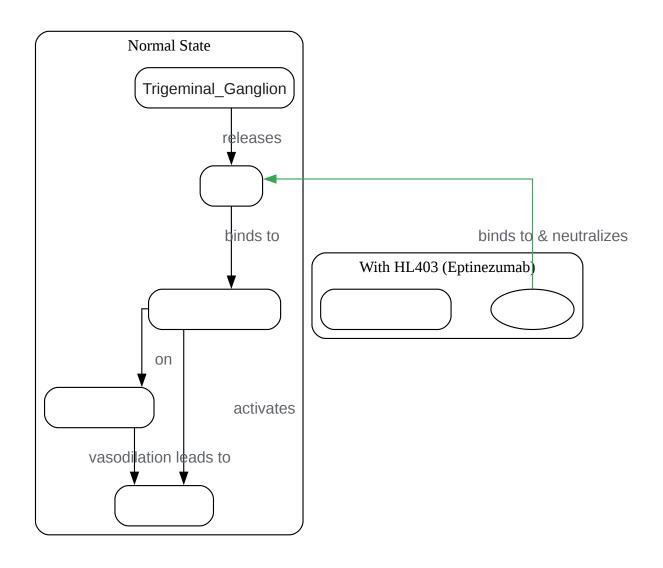
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark

This guide provides a comprehensive comparison of **HL403** (eptinezumab), a humanized monoclonal antibody targeting the calcitonin gene-related peptide (CGRP) ligand, against other leading CGRP inhibitors for the preventive treatment of migraine.[1][2] The data presented is compiled from pivotal clinical trials to offer an objective benchmark for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting the CGRP Pathway

Calcitonin gene-related peptide (CGRP) is a well-established therapeutic target in migraine pathophysiology.[3][4][5] CGRP is a potent vasodilator and is involved in pain signaling pathways. **HL403**, along with its contemporaries, functions by binding to the CGRP ligand or its receptor, thereby inhibiting its activity and reducing the frequency of migraine attacks.[1][6][7][8]





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Caption: CGRP Signaling Pathway and HL403 Intervention.

Pivotal Clinical Trials: An Overview

The efficacy and safety of **HL403** (eptinezumab) were primarily established in the PROMISE-1 (Prevention of Migraine via Intravenous ALD403 Safety and Efficacy-1) trial for episodic migraine and the PROMISE-2 trial for chronic migraine.[2][9][10][11][12][13] This guide compares the outcomes of these trials with the pivotal studies of other FDA-approved CGRP





inhibitors: erenumab (STRIVE, LIBERTY), fremanezumab (HALO EM, HALO CM, FOCUS), and galcanezumab (EVOLVE-1, EVOLVE-2, REGAIN).

Performance Benchmark: Efficacy Data

The primary efficacy endpoint in most of these trials was the change from baseline in mean monthly migraine days (MMDs).[9][10][14] The following tables summarize the key efficacy data from the respective clinical trials.

Episodic Migraine

<u> Episodic Migraine</u>					
Treatment (Trial)	Dosage	Mean Change in MMDs from Baseline (vs. Placebo)	≥50% Responder Rate (vs. Placebo)	≥75% Responder Rate (vs. Placebo)	
HL403 (Eptinezumab) (PROMISE-1)	100 mg (IV, every 12 weeks)	-3.9 (-3.2)[9][15]	49.8% (37.4%) [15][16]	22.2% (16.2%) [15]	
300 mg (IV, every 12 weeks)	-4.3 (-3.2)[9][15]	56.3% (37.4%) [15][16]	29.7% (16.2%) [15]		
Erenumab (STRIVE)	70 mg (SC, monthly)	-3.2 (-1.8)	43.3% (26.6%)	Not Reported	
140 mg (SC, monthly)	-3.7 (-1.8)	50.0% (26.6%)	Not Reported		
Fremanezumab (HALO EM)	225 mg (SC, monthly)	-3.7 (-2.2)	47.7% (27.9%)	18.5% (8.3%)	
675 mg (SC, quarterly)	-3.4 (-2.2)	44.4% (27.9%)	18.2% (9.8%)		
Galcanezumab (EVOLVE-1 & 2)	120 mg (SC, monthly)	-4.7 (-2.8) / -4.3 (-2.3)[17]	62.3% (38.6%) / 59.3% (36.0%)	38.8% (19.4%) / 33.5% (17.8%)	
240 mg (SC, monthly)	-4.6 (-2.8) / -4.2 (-2.3)[17]	60.9% (38.6%) / 56.5% (36.0%)	38.0% (19.4%) / 34.3% (17.8%)		



Chronic Migraine

Treatment (Trial)	Dosage	Mean Change in MMDs from Baseline (vs. Placebo)	≥50% Responder Rate (vs. Placebo)	≥75% Responder Rate (vs. Placebo)
HL403 (Eptinezumab) (PROMISE-2)	100 mg (IV, every 12 weeks)	-7.7 (-5.6)[1][2] [12][18]	58% (39.3%)[16]	39.3% (23.8%) [12][18]
300 mg (IV, every 12 weeks)	-8.2 (-5.6)[1][2] [12][18][19]	61% (39.3%)[16] [19]	43.1% (23.8%) [12][18]	
Erenumab (LIBERTY)	140 mg (SC, monthly)	-2.5 (-0.3)	30.3% (13.7%)[6]	Not Reported
Fremanezumab (HALO CM)	225 mg (SC, monthly)	-4.6 (-2.5)	40.8% (18.1%)	14.6% (4.9%)
675 mg (SC, quarterly)	-4.3 (-2.5)	37.6% (18.1%)	12.1% (4.9%)	
Galcanezumab (REGAIN)	120 mg (SC, monthly)	-4.8 (-2.7)[20]	27.6% (15.4%)	9.5% (4.8%)
240 mg (SC, monthly)	-4.6 (-2.7)[20]	27.5% (15.4%)	11.5% (4.8%)	

Safety and Tolerability Profile

The following table provides a summary of the most common treatment-emergent adverse events (TEAEs) observed in the pivotal trials. Overall, all listed CGRP inhibitors were well-tolerated.



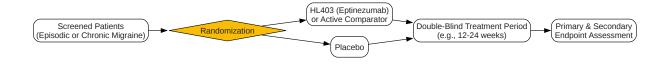
Treatment	Most Common TEAEs (>2% and > Placebo)	
HL403 (Eptinezumab)	Nasopharyngitis, upper respiratory tract infection, fatigue.[2][9]	
Erenumab	Injection site reactions, constipation.[21]	
Fremanezumab	Injection site reactions.[8]	
Galcanezumab	Injection site reactions (pain, erythema, pruritus).[17]	

Experimental Protocols

The methodologies for the pivotal clinical trials cited in this guide share a common framework, adhering to guidelines for migraine drug development.[14]

Study Design

All trials were randomized, double-blind, placebo-controlled, parallel-group studies.[3][4][5][10]



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Caption: Generalized Clinical Trial Workflow.

Inclusion Criteria

- Age: Typically 18 to 65 years.
- Diagnosis: Diagnosis of migraine with or without aura according to the International Classification of Headache Disorders (ICHD) criteria.



- Migraine Frequency:
 - Episodic Migraine: Typically 4 to 14 migraine days per month.
 - Chronic Migraine: Typically ≥15 headache days per month, of which ≥8 are migraine days.
 [22]

Primary and Secondary Endpoints

- Primary Endpoint: The primary efficacy measure was the mean change from a 28-day baseline period in the number of monthly migraine days over the treatment period (typically weeks 1-12).[9][10][14]
- · Key Secondary Endpoints:
 - Proportion of patients with at least a 50%, 75%, and 100% reduction in MMDs (responder rates).
 - Change from baseline in the number of days using acute migraine-specific medication.[6]
 - Patient-reported outcomes measuring the impact of migraine on daily function and quality of life.[23]

Conclusion

HL403 (eptinezumab) has demonstrated statistically significant and clinically meaningful efficacy in the preventive treatment of both episodic and chronic migraine, with a safety and tolerability profile comparable to other CGRP inhibitors. Its intravenous route of administration offers a different treatment paradigm compared to the subcutaneous injections of its main competitors. This guide provides a foundational dataset for comparative analysis; however, direct head-to-head clinical trials are necessary for definitive conclusions on relative efficacy and safety.

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- To cite this document: BenchChem. [A Comparative Analysis of HL403 (Eptinezumab) for Migraine Prevention]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373096#benchmarking-hl403-performance-against-known-standards]

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